Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one
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Overview
Description
Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a hydroxycyclohexyl group attached to a phenyl ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one typically involves the following steps:
Formation of the hydroxycyclohexyl intermediate: This step involves the reduction of a cyclohexanone derivative to yield the corresponding hydroxycyclohexyl compound.
Etherification: The hydroxycyclohexyl intermediate is then reacted with a phenol derivative under basic conditions to form the ether linkage.
Ketone formation:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenyl ring.
Scientific Research Applications
Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, its analgesic effects may involve modulation of pain signaling pathways in the nervous system.
Comparison with Similar Compounds
Rel-1-(4-(((1R,2R)-2-hydroxycyclohexyl)oxy)phenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-hydroxyphenyl)ethan-1-one: Lacks the hydroxycyclohexyl group, resulting in different chemical and biological properties.
1-(4-methoxyphenyl)ethan-1-one:
1-(4-((2-hydroxyethyl)oxy)phenyl)ethan-1-one: Features a hydroxyethyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[4-[(1R,2R)-2-hydroxycyclohexyl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-10(15)11-6-8-12(9-7-11)17-14-5-3-2-4-13(14)16/h6-9,13-14,16H,2-5H2,1H3/t13-,14-/m1/s1 |
InChI Key |
PUDBEDAIWYTWHG-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)O[C@@H]2CCCC[C@H]2O |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CCCCC2O |
Origin of Product |
United States |
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